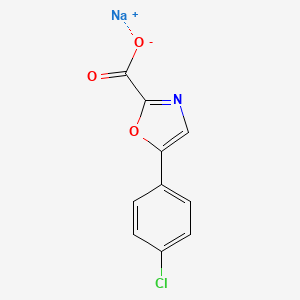![molecular formula C15H12F3NO2 B1411911 N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide CAS No. 1858255-86-3](/img/structure/B1411911.png)
N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C15H12F3NO2 . It has a molecular weight of 295.264 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy . These techniques can provide valuable information about the vibrational and rotational states of the molecule .Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Synthesized derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, closely related to N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide, have shown potential as anticancer, anti-inflammatory, and analgesic agents. The studies found that certain compounds with halogens on the aromatic ring exhibited these activities, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing novel derivatives of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrating the chemical versatility and potential applications of these compounds (Yang Man-li, 2008).
Metallophthalocyanines Synthesis
- The compound N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, related to this compound, has been used to synthesize zinc(II), magnesium(II), and nickel(II) phthalocyanines. These metallophthalocyanines showed increased solubility and potential applications in various fields (Ağırtaş & İzgi, 2009).
Herbicidal Activity
- Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives were synthesized and evaluated for their herbicidal activities. These compounds showed promising herbicidal activities against certain dicotyledonous weeds (Wu et al., 2011).
Acetylation in Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, an intermediate related to this compound, is used in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation has been explored for drug development (Magadum & Yadav, 2018).
Photocatalytic Degradation Studies
- Studies on the photocatalytic degradation of flutamide, a drug structurally similar to this compound, have provided insights into the photoreactivity of such compounds in different solvents, which can be important for environmental and pharmaceutical applications (Watanabe, Fukuyoshi, & Oda, 2015).
Mechanism of Action
Target of Action
The primary targets of N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules. Understanding these influences could help optimize the use of this compound.
Properties
IUPAC Name |
N-[4-phenoxy-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10(20)19-14-8-7-12(9-13(14)15(16,17)18)21-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRQGPJYPYXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226014 | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-86-3 | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-phenoxy-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)




![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)
